N-Cyclohexyl-4-methylbenzene-1-sulfinamide
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Overview
Description
N-Cyclohexyl-4-methylbenzenesulfinamide is an organic compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . It is a white or yellowish solid that is insoluble in water . This compound is known for its stability and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-4-methylbenzenesulfinamide can be synthesized through the reaction of cyclohexylamine with sodium p-toluenesulfinate . The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified through recrystallization.
Cyclohexylamine: is reacted with in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of N-Cyclohexyl-4-methylbenzenesulfinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-methylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonamides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Cyclohexyl-4-methylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-methylbenzenesulfinamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
N-Cyclohexyl-4-methylbenzenesulfinamide can be compared with other similar compounds such as:
- N-Cyclohexyl-4-methylbenzenesulfonamide
- N-Cyclohexyl-4-toluenesulfonamide
- 4-Toluenesulfonamide, N-cyclohexyl-
Uniqueness: The unique structural features of N-Cyclohexyl-4-methylbenzenesulfinamide, such as the presence of both cyclohexyl and sulfinamide groups, contribute to its distinct chemical and physical properties. These features make it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
55552-83-5 |
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Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
N-cyclohexyl-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-11-7-9-13(10-8-11)16(15)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 |
InChI Key |
DVXHSIATFOZIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC2CCCCC2 |
Origin of Product |
United States |
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